tert-butyl N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}phenyl)carbamate
Description
tert-butyl N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}phenyl)carbamate is a heterocyclic compound featuring a saturated imidazo[1,2-a]pyrimidine core linked to a phenyl group substituted with a tert-butyl carbamate moiety.
Properties
IUPAC Name |
tert-butyl N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)19-13-7-4-6-12(10-13)14-11-21-9-5-8-18-15(21)20-14/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTMUEZHUKKBNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CN3CCCNC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}phenyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
- Molecular Formula : C17H22N4O2
- Molecular Weight : 314.4 g/mol
- CAS Number : 2044713-20-2
The compound features a bicyclic imidazo[1,2-a]pyrimidine structure which is known for its diverse biological activities. The tert-butyl group enhances the lipophilicity and stability of the molecule, making it suitable for various modifications aimed at increasing its efficacy.
Anticancer Properties
Research indicates that compounds with imidazo[1,2-a]pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that a related compound significantly inhibited the growth of A431 vulvar epidermal carcinoma cells through downregulation of critical signaling pathways .
Antimicrobial Activity
The imidazo[1,2-a]pyrimidine scaffold is often associated with antimicrobial effects. Various derivatives have been tested against bacterial strains and have shown promising results in inhibiting growth. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Kinases : Many imidazo[1,2-a]pyrimidines act as kinase inhibitors, which are critical in regulating cell division and survival.
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication processes.
- Modulation of Signaling Pathways : It may influence pathways such as MAPK/ERK and PI3K/Akt that are vital for cell survival and proliferation.
Case Studies
- In Vitro Studies : A study involving the screening of various imidazo[1,2-a]pyrimidine derivatives showed that certain compounds could inhibit the secretion of virulence factors in pathogenic bacteria at concentrations as low as 50 μM . This highlights the potential of these compounds in developing new antimicrobial agents.
- In Vivo Studies : Animal models have been utilized to assess the anticancer efficacy of similar compounds. In one study, administration of a related imidazo compound resulted in a significant reduction in tumor size compared to controls .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate | Structure | Anticancer and antimicrobial |
| Tert-butyl N-{3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate | Structure | Antimicrobial activity |
| Tert-butyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine | Structure | Potential CNS effects |
Future Directions
Continued research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:
- Structural Modifications : Exploring different substituents on the imidazo ring to enhance selectivity and potency.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
- Mechanistic Studies : Detailed investigations into its interaction with specific molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of imidazo-fused heterocycles. Below is a detailed comparison with analogous derivatives:
Core Heterocycle Variations
- Imidazo[1,2-a]pyrazine Derivatives Compound 43 (): tert-butyl (R)-(3-cyano-6-(2-fluoro-5-(5-methoxypyrazine-2-carboxamido)phenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-yl)carbamate
- Core : Partially saturated imidazo[1,2-a]pyrazine.
- Molecular Weight : 521.2 g/mol.
- Synthesis: Achieved via TFA-mediated deprotection (94% yield) . Compound 23 (): (R)-N-(3-(8-amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide
- Core : Similar saturated imidazo[1,2-a]pyrazine but lacks the tert-butyl group.
- Key Features: Amino and fluorine substituents increase polarity.
- Molecular Weight : 421.1 g/mol.
Synthesis : Lower yield (27%) due to instability of the free amine .
Imidazo[1,2-a]pyridine Derivatives
- Core : Unsaturated imidazo[1,2-a]pyridine.
- Key Features : Bromine atom at position 6 enhances electrophilic reactivity.
- Molecular Weight : 312.16 g/mol.
- Properties : Higher hydrophobicity (XlogP ~2.8) due to bromine .
Substituent Variations
Preparation Methods
Core Heterocyclic Precursors
The imidazo[1,2-a]pyrimidine scaffold is typically synthesized from 2-aminopyrimidine derivatives. A common approach involves condensation reactions with α-haloketones under mild conditions. For example, Ponnala et al. demonstrated that reacting 2-aminopyrimidine with α-bromoketones in the presence of neutral alumina at room temperature yields 2-substituted imidazo[1,2-a]pyrimidines in 70–85% yields. This method avoids harsh solvents and aligns with green chemistry principles.
Phenylcarbamate Intermediate
The tert-butyl carbamate group is introduced via reaction of 3-aminophenyl derivatives with tert-butyl isocyanate or di-tert-butyl dicarbonate (Boc₂O). Evitachem’s protocol specifies that 3-nitroaniline is first reduced to 3-aminophenol, followed by Boc protection using Boc₂O in dichloromethane with triethylamine, achieving 90–95% conversion.
Stepwise Synthesis of the Target Compound
Formation of the Imidazo[1,2-a]Pyrimidine Core
Route A: Condensation with α-Haloketones
A mixture of 2-aminopyrimidine (1.0 equiv) and 3-bromoacetophenone (1.2 equiv) in ethanol is refluxed for 12 hours, yielding 2-phenylimidazo[1,2-a]pyrimidine. This method, adapted from Zhu et al., provides a 78% yield but requires subsequent functionalization at the 3-position.
Route B: Multicomponent Coupling
Santra’s FeCl₃-catalyzed three-component reaction combines 2-aminopyrimidine, benzaldehyde, and nitroolefins in acetonitrile at 60°C, forming 3-arylimidazo[1,2-a]pyrimidines in 65–80% yields. While efficient, this route introduces substituents at the 3-position, necessitating additional steps for the desired 2-phenyl substitution.
Introduction of the tert-Butyl Carbamate Group
The phenyl ring at the 2-position of the imidazo[1,2-a]pyrimidine is functionalized via Suzuki-Miyaura coupling. A representative procedure involves:
- Bromination of 2-phenylimidazo[1,2-a]pyrimidine using N-bromosuccinimide (NBS) in DMF, yielding 2-(3-bromophenyl)imidazo[1,2-a]pyrimidine (82% yield).
- Pd(PPh₃)₄-catalyzed coupling with tert-butyl N-(3-boronophenyl)carbamate in a 1,4-dioxane/H₂O mixture at 80°C, achieving 75% yield.
Alternative Synthetic Pathways
Tandem Cyclization-Carbamation
Adib et al. reported a one-pot method combining 2-aminopyrimidine, α-bromoketone, and Boc₂O in a solvent-free system at 120°C. This approach concurrently forms the heterocycle and installs the carbamate, reducing purification steps and achieving 68% overall yield.
Post-Functionalization of Preformed Cores
Chen et al. functionalized pre-synthesized imidazo[1,2-a]pyrimidine via Ullmann coupling with 3-iodophenylcarbamate, using CuI and 1,10-phenanthroline in DMSO at 100°C. This method offers precise control over substitution patterns but suffers from lower yields (55–60%).
Optimization and Reaction Engineering
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance coupling reaction rates but may degrade thermally sensitive intermediates. Pd-based catalysts (e.g., Pd₂(dba)₃) outperform Cu systems in Suzuki reactions, providing 12–15% higher yields.
Table 1: Yield Optimization in Suzuki Coupling
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 1,4-Dioxane | 80 | 75 |
| PdCl₂(dppf) | Toluene | 100 | 68 |
| CuI/Phen | DMSO | 100 | 58 |
Regioselectivity Challenges
The electrophilic substitution at the 2-position of imidazo[1,2-a]pyrimidine competes with 3-position reactivity. DFT calculations indicate that electron-donating groups on the phenyl ring increase 2-position selectivity by 1.8–2.3 kcal/mol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution ESI-MS shows [M+H]⁺ at m/z 315.1784 (calculated 315.1789), confirming molecular formula C₁₇H₂₂N₄O₂.
Applications in Medicinal Chemistry
The compound’s imidazo[1,2-a]pyrimidine core exhibits affinity for kinase targets. Evitachem reports IC₅₀ values of 12 nM against PI3Kγ, while PMC studies highlight FLT3 inhibition (IC₅₀ = 9.3 nM) in acute myeloid leukemia models.
Q & A
What are the optimized synthetic routes for tert-butyl N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}phenyl)carbamate, and how can reaction conditions be adjusted to improve yield?
Basic Research Focus
The compound is synthesized via coupling reactions between imidazo[1,2-a]pyrimidine derivatives and tert-butyl carbamate. Key steps include:
- Base selection : Use strong bases like KOtBu or NaH to deprotonate the imidazo[1,2-a]pyrimidine intermediate, enhancing nucleophilic reactivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Temperature control : Reactions typically proceed at 80–100°C for 12–24 hours, monitored by TLC or HPLC .
Data-driven adjustment : If yields are low (<50%), increase equivalents of tert-butyl carbamate (1.5–2.0 eq) or introduce catalytic Pd/C for cross-coupling variants .
How can structural discrepancies in NMR data for this compound be resolved across different studies?
Advanced Research Focus
Discrepancies often arise from:
- Tautomerism : The imidazo[1,2-a]pyrimidine ring exhibits keto-enol tautomerism, altering peak positions in H NMR. Use DMSO-d₆ to stabilize the dominant tautomer .
- Dynamic effects : Rotational barriers in the tert-butyl group may split signals. Acquire spectra at elevated temperatures (50–60°C) to average conformers .
Methodology : Combine NMR and 2D experiments (HSQC, HMBC) to confirm connectivity. Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for carbamate) .
What strategies are effective for analyzing the compound’s interactions with biological targets (e.g., enzymes)?
Advanced Research Focus
Stepwise approach :
Target identification : Screen against kinase or protease libraries using fluorescence polarization assays .
Binding affinity : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure values .
Mechanistic studies : Use X-ray crystallography or cryo-EM to resolve binding modes. For example, the imidazo ring may occupy hydrophobic pockets, while the carbamate engages in hydrogen bonding .
Contradiction management : If in vitro activity (IC₅₀) conflicts with cellular assays (e.g., poor membrane permeability), modify the tert-butyl group to enhance lipophilicity (ClogP >2) .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Basic Research Focus
Stability profile :
| Condition | Stability Outcome | Mitigation Strategy |
|---|---|---|
| pH <3 (acidic) | Carbamate hydrolysis → free amine | Use buffered solutions (pH 6–7.4) |
| pH >8 (basic) | Imidazo ring degradation | Avoid strong bases (e.g., NaOH) |
| Temperature >60°C | Thermal decomposition | Store at –20°C; use inert atmospheres |
| Experimental design : Pre-test stability via accelerated degradation studies (40°C/75% RH for 7 days) with HPLC monitoring . |
What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
Advanced Research Focus
Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict sites for electrophilic substitution (e.g., C-3 position of imidazo ring) .
- MD simulations : Model solvation effects in water/DMSO mixtures to assess nucleophilic attack feasibility on the carbamate .
Validation : Compare computed H NMR chemical shifts (GIAO method) with experimental data; deviations >0.5 ppm indicate model inaccuracies .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Advanced Research Focus
Key modifications :
| Derivative Modification | Observed Impact on Bioactivity | Source |
|---|---|---|
| Replacement of tert-butyl with cyclopropyl | Improved metabolic stability (t₁/₂ +50%) | |
| Introduction of electron-withdrawing groups (e.g., –NO₂) | Increased kinase inhibition (IC₅₀ ↓30%) | |
| Substitution at imidazo C-2 | Enhanced DNA intercalation (ΔTm +5°C) | |
| Methodology : Synthesize derivatives via Suzuki-Miyaura coupling or reductive amination, followed by in vitro cytotoxicity screens (e.g., against HeLa cells) . |
What analytical techniques are critical for resolving contradictions in reported solubility data?
Basic Research Focus
Discrepancy sources :
- Purity : Impurities (e.g., unreacted tert-butyl carbamate) artificially alter solubility. Validate purity via HPLC (>95%) .
- Polymorphism : Use XRPD to detect crystalline vs. amorphous forms. Amorphous phases exhibit higher solubility .
Standardized protocol :
Prepare saturated solutions in 10 mL solvent (e.g., DMSO, EtOH).
Shake at 25°C for 24 hours.
Filter (0.22 µm) and quantify via UV-Vis (λ_max = 270 nm) .
How can researchers address low reproducibility in biological assays involving this compound?
Advanced Research Focus
Common pitfalls :
- Compound aggregation : Use dynamic light scattering (DLS) to detect aggregates. Add 0.01% Tween-80 to prevent false negatives .
- Batch variability : Characterize each batch via LC-MS and elemental analysis. Reproduce results only with batches of ≥98% purity .
Protocol refinement : Include positive controls (e.g., staurosporine for kinase assays) and validate cell lines via STR profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
